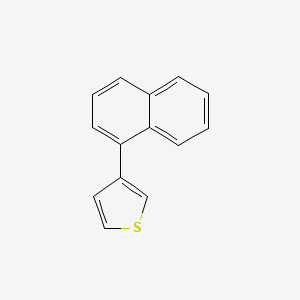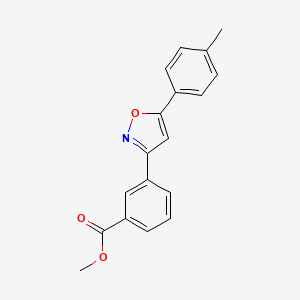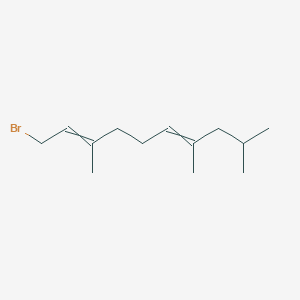
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the carbostyril family It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the carbostyril ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-nitrocarbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetic acid or water, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is treated with bromine in the presence of a catalyst to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Oxidation: 6-Bromo-3-nitro-4-quinolinone.
Reduction: 6-Bromo-4-hydroxy-3-aminocarbostyril.
Substitution: 6-Amino-4-hydroxy-3-nitrocarbostyril.
Aplicaciones Científicas De Investigación
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H5BrN2O4 |
|---|---|
Peso molecular |
285.05 g/mol |
Nombre IUPAC |
6-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
Clave InChI |
OQYIEPWWRAFUNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(C(=O)N2)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-5-(4-hydroxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one](/img/structure/B8534803.png)
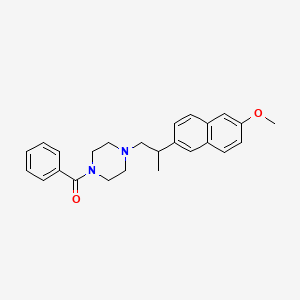
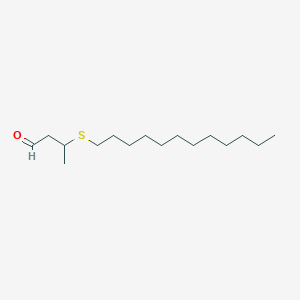
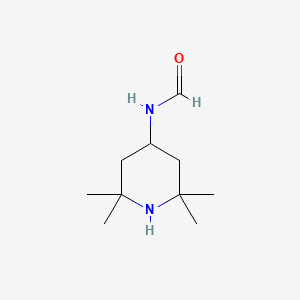




![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)
